N-(adamantan-1-yl)-5-oxo-1,4-thiazepane-3-carboxamide
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Overview
Description
N-(adamantan-1-yl)-5-oxo-1,4-thiazepane-3-carboxamide is a compound that features an adamantane moiety, a thiazepane ring, and a carboxamide group The adamantane structure is known for its rigidity and stability, which contributes to the compound’s unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(adamantan-1-yl)-5-oxo-1,4-thiazepane-3-carboxamide typically involves the reaction of adamantan-1-amine with a thiazepane derivative under specific conditions. One common method includes the use of adamantan-1-yl nitrates in the presence of sulfuric acid to generate the adamantane carbocation, which then reacts with the thiazepane derivative to form the desired product . The reaction is usually carried out at elevated temperatures (60-70°C) to facilitate the formation of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of microwave irradiation has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(adamantan-1-yl)-5-oxo-1,4-thiazepane-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The adamantane moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted adamantane derivatives .
Scientific Research Applications
N-(adamantan-1-yl)-5-oxo-1,4-thiazepane-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its ability to cross the blood-brain barrier.
Medicine: Explored for its antiviral, antibacterial, and anticancer properties.
Mechanism of Action
The mechanism of action of N-(adamantan-1-yl)-5-oxo-1,4-thiazepane-3-carboxamide involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to penetrate cell membranes and reach intracellular targets. The thiazepane ring can interact with enzymes and proteins, potentially inhibiting their activity. This compound may also modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide: Known for its use as a synthetic cannabinoid.
N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide: Investigated for its anti-dengue virus activity.
Uniqueness
N-(adamantan-1-yl)-5-oxo-1,4-thiazepane-3-carboxamide is unique due to the presence of the thiazepane ring, which imparts distinct chemical and biological properties. The combination of the adamantane moiety and the thiazepane ring makes this compound particularly interesting for medicinal chemistry and materials science applications .
Biological Activity
N-(Adamantan-1-yl)-5-oxo-1,4-thiazepane-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article summarizes the synthesis, biological activity, and mechanisms of action of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiazepane Ring : Cyclization of suitable precursors under controlled conditions.
- Introduction of the Adamantane Moiety : This can be achieved through substitution reactions.
- Formation of the Carboxamide Group : Reacting the intermediate compound with an appropriate amine.
These synthetic routes are crucial for optimizing yield and purity for subsequent biological evaluations.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the thiazepane scaffold, including this compound. The compound has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation.
Key Findings :
- Cytotoxicity : The compound exhibited significant cytotoxic activity against several cancer cell lines (e.g., MCF-7, HepG2) with IC50 values indicating effective concentration ranges for inducing cell death.
The mechanism by which this compound exerts its anticancer effects may involve:
- Induction of Apoptosis : Studies indicate that derivatives of this compound can up-regulate pro-apoptotic factors (e.g., BAX) while down-regulating anti-apoptotic factors (e.g., Bcl-2), leading to increased apoptosis in cancer cells .
- Inhibition of Key Enzymes : Similar compounds have shown inhibitory effects on enzymes involved in cancer progression, such as EGFR and PARP .
Antimicrobial Activity
In addition to anticancer properties, this compound has been explored for its antimicrobial activity:
Findings :
- The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 32 | |
Escherichia coli | 16 |
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds derived from thiazepanes and adamantane structures:
- Study on Anticancer Activity : A study evaluated a series of adamantane derivatives for their cytotoxic effects against various cancer cell lines, revealing that specific modifications significantly enhanced their potency .
- Antimicrobial Evaluation : Another study assessed the antibacterial properties of adamantane-containing thiosemicarbazones, finding notable activity against common pathogens like Candida albicans and Enterococcus faecalis .
Properties
IUPAC Name |
N-(1-adamantyl)-5-oxo-1,4-thiazepane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c19-14-1-2-21-9-13(17-14)15(20)18-16-6-10-3-11(7-16)5-12(4-10)8-16/h10-13H,1-9H2,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLFUURBMDFIKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(NC1=O)C(=O)NC23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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